molecular formula C17H21NO B12446551 3-(4-Tert-butyl-phenoxy)benzylamine CAS No. 887582-95-8

3-(4-Tert-butyl-phenoxy)benzylamine

Cat. No.: B12446551
CAS No.: 887582-95-8
M. Wt: 255.35 g/mol
InChI Key: KQNSPSCVNXCGHK-UHFFFAOYSA-N
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Description

3-(4-Tert-butyl-phenoxy)benzylamine is an organic compound with the molecular formula C17H21NO It consists of a benzylamine moiety attached to a phenoxy group, which is further substituted with a tert-butyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butyl-phenoxy)benzylamine typically involves the reaction of 4-tert-butylphenol with benzylamine. The process can be carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butyl-phenoxy)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

3-(4-Tert-butyl-phenoxy)benzylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-Tert-butyl-phenoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butyl-phenoxy)benzylamine is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct chemical and physical properties.

Properties

CAS No.

887582-95-8

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

[3-(4-tert-butylphenoxy)phenyl]methanamine

InChI

InChI=1S/C17H21NO/c1-17(2,3)14-7-9-15(10-8-14)19-16-6-4-5-13(11-16)12-18/h4-11H,12,18H2,1-3H3

InChI Key

KQNSPSCVNXCGHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)CN

Origin of Product

United States

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